molecular formula C6H9F3O2 B1266212 t-Butyl trifluoroacetate CAS No. 400-52-2

t-Butyl trifluoroacetate

Cat. No.: B1266212
CAS No.: 400-52-2
M. Wt: 170.13 g/mol
InChI Key: UQJLSMYQBOJUGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: t-Butyl trifluoroacetate can be synthesized through the esterification of trifluoroacetic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and versatile method for large-scale production .

Chemical Reactions Analysis

Alkylation of Aromatic Compounds

tBTFA serves as an efficient alkylating agent for activated aromatic systems in trifluoroacetic acid (TFA). Key characteristics include:

Mechanism :

  • Protonation of tBTFA's carbonyl oxygen by TFA

  • Heterolytic cleavage to generate t-butyl carbocation

  • Electrophilic aromatic substitution at activated positions

Reaction Features :

  • Quantitative yields under ambient conditions

  • Acid acceleration effect (strong acids enhance reaction rates)

  • Ortho-to-para isomerization observed in substituted anisoles

SubstrateProductYield (%)Time (hr)Conditions
Anisole4-t-Butylanisole982TFA, 25°C
2-Methoxynaphthalene6-t-Butyl derivative954TFA/H₂SO₄, 25°C

Deprotection Mechanisms and Carbocation Fate

tBTFA participates in reversible deprotection processes through carbocation intermediates:

Cleavage Pathway :

  • TFA-mediated protonation of tert-butoxycarbonyl (Boc) groups

  • Formation of t-butyl carbocation intermediate

  • Deprotonation by TFA⁻ yields isobutylene

Catalytic Cycle :

  • TFA acts catalytically when isobutylene forms exclusively

  • Excess TFA ensures complete conversion by shifting equilibrium

Key Data :

  • Kinetic isotope effect (kH/kD = 5.5) observed in 2,4,6-tri-t-butylphenol debutylation

  • No dealkylation occurs in analogous anisole systems under comparable conditions

Equilibrium with Isobutene

The system exists in dynamic equilibrium under acidic conditions:

tBTFAIsobutene+Trifluoroacetic Acid\text{tBTFA}\rightleftharpoons \text{Isobutene}+\text{Trifluoroacetic Acid}

  • Equilibrium constant favors ester formation at 25°C (K ≈ 10³)

  • Prevents isobutene gas evolution during deprotection reactions

Scavenger Interactions and Side Reactions

Reactive intermediates necessitate scavenger use to prevent unwanted alkylation:

Scavenger Effectiveness :

ScavengerReaction Rate (M⁻¹s⁻¹)Primary Product
Thiophenol2.1 × 10⁻³Sulfonium salt
Anisole4.7 × 10⁻⁴Alkylated aromatic
1,2-Ethanedithiol1.8 × 10⁻³Thioether derivative

Critical Observations :

  • Sulfide-based scavengers form stable sulfonium compounds

  • Methionine and tryptophan residues undergo alkylation without scavengers

  • Optimal scavenger concentrations (0.1-0.3 M) prevent product degradation

These reaction profiles demonstrate tBTFA's dual role as both reagent and reactive intermediate in synthetic processes. The compound's behavior under varying acidic conditions and temperature regimes provides a versatile toolkit for controlled organic transformations.

Scientific Research Applications

Organic Synthesis

Alkylation of Aromatic Compounds
t-Butyl trifluoroacetate serves as an efficient alkylation agent for activated aromatic compounds in trifluoroacetic acid. The reaction typically proceeds in quantitative yield at room temperature, making it a convenient method for synthesizing substituted aromatic compounds. Strong acids can accelerate this reaction, and it has been noted that ortho-substituted anisoles can rearrange to form para-isomers during the process .

Deprotection Reactions
The compound is also employed in mild deprotection procedures for tert-butyl esters and ethers. It is particularly useful for selectively cleaving t-butyl groups without affecting other protecting groups, such as N-Boc groups. This selectivity is crucial in multi-step organic syntheses where maintaining functional group integrity is necessary .

Pharmaceutical Applications

Bioactive Compound Development
Recent studies have highlighted the potential of this compound in the development of bioactive compounds. The trifluoromethyl substitution can enhance the pharmacokinetic properties of drug candidates by modifying their lipophilicity and solubility profiles. For instance, selective fluorination of the tert-butyl group can lead to derivatives with improved Log P values, which are critical for drug metabolism and bioavailability .

Synthesis of Amino Acid Derivatives
this compound has been effectively used in the synthesis of tert-butyl esters from various free amino acids. This method provides high yields and has been shown to be a straightforward approach to obtaining protected amino acids necessary for peptide synthesis .

Agrochemical Applications

Enhancing Agrochemical Properties
The incorporation of this compound into agrochemical formulations has been explored due to its ability to modify the physicochemical properties of active ingredients. For example, the presence of fluorinated motifs can improve the efficacy and stability of herbicides and pesticides by enhancing their solubility and reducing volatility .

Data Tables

Application AreaSpecific Use CasesYield/Effectiveness
Organic SynthesisAlkylation of aromatic compoundsQuantitative yield
Deprotection of tert-butyl estersHigh selectivity
PharmaceuticalDevelopment of bioactive compoundsImproved Log P values
Synthesis of amino acid derivativesHigh yields
AgrochemicalsModification of active ingredient propertiesEnhanced solubility

Case Studies

  • Alkylation Reaction Study
    A study demonstrated that activated aromatic compounds could be rapidly alkylated using this compound in trifluoroacetic acid, achieving quantitative yields with minimal reaction time. The mechanism involved strong acid catalysis, which facilitated rearrangements leading to desired product distributions .
  • Bioactive Compound Synthesis
    Research focused on the synthesis of new bioactive compounds using this compound as a key intermediate. The results indicated that fluorination improved metabolic stability while maintaining biological activity, showcasing its potential in drug development .
  • Agrochemical Efficacy
    In agrochemical formulations, this compound was evaluated for its ability to enhance the solubility and effectiveness of herbicides. The findings suggested significant improvements in application rates and environmental stability compared to traditional formulations .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

t-Butyl trifluoroacetate (TBA), a compound with the chemical formula C6H9F3O2, has garnered attention in biochemical research due to its significant biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and its role in various metabolic pathways.

This compound is primarily recognized for its role as a protecting group in peptide synthesis. It forms stable carbamate linkages with amine groups, allowing for selective protection and deprotection during the synthesis of peptides and proteins. The removal of these protecting groups can be achieved using strong acids such as trifluoroacetic acid (TFA), which cleaves the carbamate linkage.

PropertyDescription
Molecular Weight182.14 g/mol
SolubilitySoluble in organic solvents such as dichloromethane and acetonitrile
StabilityStable under standard conditions; degrades in strong acids or bases
ReactivityActs as an alkylating agent for aromatic compounds

2. Cellular Effects

Research indicates that this compound influences various cellular processes, including cell signaling pathways and gene expression. Notably, it has been shown to inhibit the proliferation of osteoblasts and chondrocytes, suggesting potential implications for bone and cartilage development.

Case Study: Inhibition of Osteoblast Proliferation

In a controlled study, osteoblasts treated with varying concentrations of TBA exhibited reduced proliferation rates at higher doses, indicating a dose-dependent effect on cell growth.

3. Molecular Mechanism

The mechanism by which this compound exerts its effects involves its ability to form stable linkages with amine groups in proteins and peptides. This interaction can modulate enzyme activity, either inhibiting or activating specific pathways based on the cellular context.

Key Mechanisms:

  • Formation of Carbamate Linkages: This process allows for the temporary modification of amine-containing compounds.
  • Enzyme Interaction: TBA can influence proteolytic enzymes, thereby affecting peptide synthesis and degradation pathways.

4. Metabolic Pathways

This compound participates in various metabolic pathways related to protein synthesis and degradation. It interacts with proteases and peptidases, facilitating the controlled modification of peptides in biochemical research.

Table 2: Metabolic Pathways Involving this compound

PathwayDescription
Peptide SynthesisActs as a protecting group during peptide bond formation
Protein ModificationFacilitates selective modifications without affecting other functional groups
Enzyme InteractionModulates activity of enzymes involved in peptide metabolism

5. Dosage Effects in Animal Models

Studies have demonstrated that the effects of this compound vary significantly with dosage in animal models. Low doses may have minimal impacts on cellular functions, while higher doses can lead to toxic effects such as liver hypertrophy.

Case Study: Toxicity Assessment

In toxicity assessments conducted on rodent models, exposure to high concentrations resulted in observable liver changes, emphasizing the need for careful dosage consideration in experimental settings.

6. Transport and Distribution

Within biological systems, this compound is distributed through passive diffusion and active transport mechanisms. Its localization within cells can be influenced by post-translational modifications that direct it to specific organelles such as the endoplasmic reticulum and Golgi apparatus.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing t-butyl trifluoroacetate in laboratory settings?

  • Methodological Answer : Synthesis protocols often involve reacting t-butyl alcohol with trifluoroacetic anhydride under controlled stoichiometry. For example, trifluoroacetylating reagents typically require degassing (e.g., argon purging at 120°C for 2 hours) to eliminate moisture and oxygen, followed by heating to 330°C for 25 minutes to ensure complete reaction . Key parameters include molar ratios, solvent selection (e.g., oleic acid/octadecene mixtures), and purification via ethanol precipitation and vacuum drying .

Q. How can researchers purify this compound to achieve >95% purity?

  • Methodological Answer : Precipitation with ethanol followed by centrifugation is a standard purification step. For analytical-grade purity, HPLC (High-Performance Liquid Chromatography) with trifluoroacetic acid (TFA)-modified mobile phases is recommended, as TFA enhances peptide separation by suppressing silanol interactions . Purity validation should include COA (Certificate of Analysis) and mass spectrometry (MS) .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Sodium trifluoroacetate cluster ions are used for instrument calibration in NMR, ensuring accurate spectral interpretation of trifluoroacetate derivatives .
  • HPLC : A purity threshold of >98% can be achieved using C18 columns with TFA-acidified acetonitrile/water gradients .
  • MS : Positive/negative ion modes with m/z 200–2000 ranges are effective for identifying fragmentation patterns .

Advanced Research Questions

Q. How does the trifluoroacetate group influence reaction mechanisms in electrochemical systems like the Kolbe reaction?

  • Methodological Answer : In trifluoroacetate systems, the Kolbe reaction (electrochemical decarboxylation) produces C₂F₆ and CO₂ with minimal side reactions. Tafel slope analysis (e.g., ~120 mV/decade under Langmuir conditions) indicates adsorbed intermediates nearing monolayer coverage. Galvanostatic transients reveal distinct discharge phases, suggesting multilayer intermediate formation in aqueous systems compared to trifluoroacetate’s single-layer behavior .

Q. How does the hydrolysis kinetics of this compound compare to t-butyl chloride?

  • Methodological Answer : Hydrolysis of this compound is slower due to the electron-withdrawing trifluoroacetyl group stabilizing the intermediate carbocation. Rate constants (k) can be calculated via first-order kinetics, with half-life (t₁/₂) experiments showing prolonged stability in non-aqueous solvents. Comparative studies with t-butyl chloride (t₁/₂ ≈ minutes in water) highlight the trifluoroacetate’s resistance to nucleophilic attack .

Q. What role does the trifluoroacetate counterion play in modulating peptide bioactivity?

  • Methodological Answer : Trifluoroacetate salts (e.g., TT-232, α-CGRP) enhance peptide solubility and stability in biological assays. However, residual TFA in synthetic peptides can interfere with cellular assays by altering pH or inducing non-specific interactions. Dialysis or lyophilization with acetic acid is recommended to remove TFA before in vitro studies .

Q. How do thermal and solvent conditions affect the stability of this compound derivatives?

  • Methodological Answer : Thermogravimetric analysis (TGA) of tetrabutylammonium trifluoroacetate reveals decomposition onset at ~200°C, making it suitable for high-temperature syntheses. Stability in polar aprotic solvents (e.g., dichloromethane) exceeds that in protic solvents like methanol, which accelerate ester hydrolysis .

Q. What challenges arise in method development for trifluoroacetate-containing compounds in reversed-phase chromatography?

  • Methodological Answer : TFA’s ion-pairing effect improves peak symmetry but reduces MS sensitivity due to signal suppression. Alternative additives (e.g., formic acid) or post-column TFA removal systems (e.g., electrostatic traps) are recommended for LC-MS workflows. Column conditioning with TFA (0.1% v/v) is critical for reproducibility .

Properties

IUPAC Name

tert-butyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJLSMYQBOJUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193061
Record name Acetic acid, trifluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-52-2
Record name Acetic acid, trifluoro-, 1,1-dimethylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, trifluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl Trifluoroacetate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

t-Butyl trifluoroacetate
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